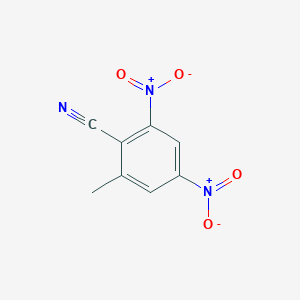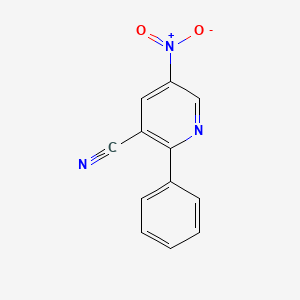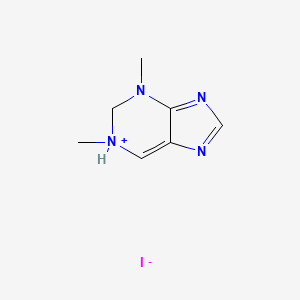
2-Methyl-4,6-dinitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4 It is a derivative of benzonitrile, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,6-dinitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Methyl-4,6-diaminobenzonitrile.
Substitution: 2-Methyl-4,6-dimethoxybenzonitrile.
Oxidation: 2-Methyl-4,6-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-4,6-dinitrobenzonitrile exerts its effects is primarily through its nitro groups. These groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro groups can also form hydrogen bonds and interact with electron-rich sites on proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
- 2,4-Dinitrobenzonitrile
Uniqueness
2-Methyl-4,6-dinitrobenzonitrile is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity profile and the types of reactions it can undergo.
Propiedades
Número CAS |
89929-62-4 |
|---|---|
Fórmula molecular |
C8H5N3O4 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
2-methyl-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-6(10(12)13)3-8(11(14)15)7(5)4-9/h2-3H,1H3 |
Clave InChI |
KKNSTWHCKUTOPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)



![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

